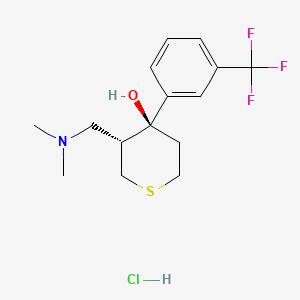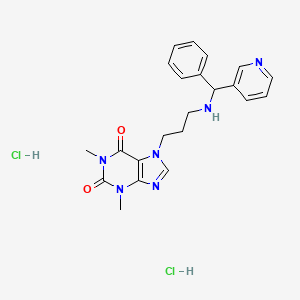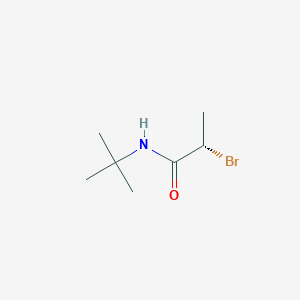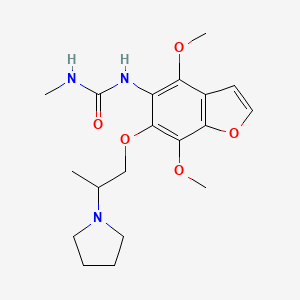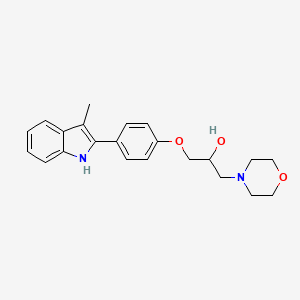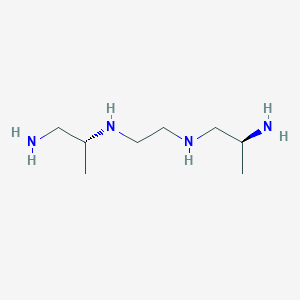
N-(1-Amino-2-propyl)-N'-(2-amino-1-propyl)ethanediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Amino-2-propyl)-N’-(2-amino-1-propyl)ethanediamine is an organic compound that belongs to the class of diamines Diamines are characterized by the presence of two amino groups attached to an alkane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Amino-2-propyl)-N’-(2-amino-1-propyl)ethanediamine typically involves the reaction of 1,2-diaminoethane with 1-bromo-2-propylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of N-(1-Amino-2-propyl)-N’-(2-amino-1-propyl)ethanediamine may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may involve additional steps such as recrystallization or solvent extraction.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-Amino-2-propyl)-N’-(2-amino-1-propyl)ethanediamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into primary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Imines or nitriles.
Reduction: Primary amines.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May be used in the study of enzyme interactions and protein modifications.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-(1-Amino-2-propyl)-N’-(2-amino-1-propyl)ethanediamine involves its interaction with molecular targets such as enzymes or receptors. The compound may act as a ligand, binding to specific sites on proteins and modulating their activity. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethylenediamine: A simpler diamine with two amino groups attached to an ethane chain.
1,3-Diaminopropane: A diamine with amino groups attached to a propane chain.
N,N’-Dimethylethylenediamine: A derivative of ethylenediamine with methyl groups attached to the nitrogen atoms.
Uniqueness
N-(1-Amino-2-propyl)-N’-(2-amino-1-propyl)ethanediamine is unique due to the presence of propyl groups attached to the nitrogen atoms, which may confer different chemical and biological properties compared to simpler diamines. This structural variation can influence the compound’s reactivity, solubility, and interactions with other molecules.
Eigenschaften
CAS-Nummer |
75949-74-5 |
|---|---|
Molekularformel |
C8H22N4 |
Molekulargewicht |
174.29 g/mol |
IUPAC-Name |
(2R)-2-N-[2-[[(2S)-2-aminopropyl]amino]ethyl]propane-1,2-diamine |
InChI |
InChI=1S/C8H22N4/c1-7(10)6-11-3-4-12-8(2)5-9/h7-8,11-12H,3-6,9-10H2,1-2H3/t7-,8+/m0/s1 |
InChI-Schlüssel |
UDRMRSLPPDGMPF-JGVFFNPUSA-N |
Isomerische SMILES |
C[C@H](CN)NCCNC[C@H](C)N |
Kanonische SMILES |
CC(CN)NCCNCC(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4aR,11aR)-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazol-2-yl]-1-(4-fluorophenyl)butan-1-one;(E)-but-2-enedioic acid](/img/structure/B12719488.png)
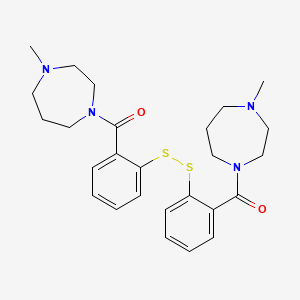
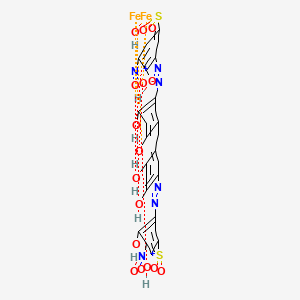

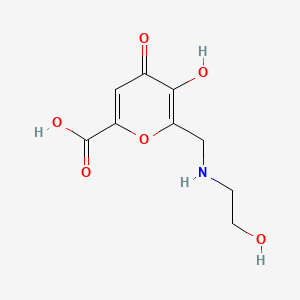
![2-[4-[3-(2-chlorophenoxy)-2-hydroxypropyl]piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B12719519.png)
